- Homopurine RP-stereo-defined phosphorothioate analogs of DNA with hampered Watson-Crick base pairings form Hoogsteen paired parallel duplexes with (2'-OMe)-RNAsOrganic & Biomolecular Chemistry, 2019, 17(18), 4611-4620,
Cas no 98056-69-0 (5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine)

98056-69-0 structure
Produktname:5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Adenosine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyl- (9CI)
- 5´-O-[Bis(4-methoxyphenyl)phenylmethyl]-2´-deoxy-N-methyladenosine
- (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol
- (2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
- 2'-DEOXY-5'-O-DMT-N6-METHYLADENOSINE
- 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyladenosine
- 5'-dimethoxytrityl-N6-methyl-2'-deoxyadenosine
- 5'-O-DMT-2'-deoxy-N-methyl-adenosine
- 5'-O-DMT-N6-methyl-2'-deoxyadenosine
- 5'-O-(DIMETHOXYTRITYL)-N6-METHYL-2'-DEOXYADENOSINE
- HG1043
- AB0088007
- 5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine
- 98056-69-0
- PD167011
- DTXSID90447501
- HY-138604
- 5'-O-DMT-N6-Me-2'-dA
- AKOS024258313
- MFCD00079127
- (2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-ol
- BS-29853
- AC-32203
- A858589
- CS-0159290
- J-700131
- 2-Chloroethyln-butylether
- 5'-DMT-N6-Me-2'-dA
- DA-70193
- 2 inverted exclamation marka-Deoxy-5 inverted exclamation marka-O-DMT-N6-methyladenosine
-
- MDL: MFCD00079127
- Inchi: 1S/C32H33N5O5/c1-33-30-29-31(35-19-34-30)37(20-36-29)28-17-26(38)27(42-28)18-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,19-20,26-28,38H,17-18H2,1-3H3,(H,33,34,35)/t26-,27+,28+/m0/s1
- InChI-Schlüssel: OKZZBPBWGABLJR-UPRLRBBYSA-N
- Lächelt: O1[C@]([H])(C([H])([H])[C@@]([H])([C@@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])O[H])N1C([H])=NC2=C(N([H])C([H])([H])[H])N=C([H])N=C12
Berechnete Eigenschaften
- Genaue Masse: 567.24800
- Monoisotopenmasse: 567.24816917g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 42
- Anzahl drehbarer Bindungen: 10
- Komplexität: 808
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 3
- XLogP3: 4.4
- Topologische Polaroberfläche: 113
Experimentelle Eigenschaften
- Dichte: Not available
- Schmelzpunkt: Not available
- Siedepunkt: Not available
- Flammpunkt: Not available
- PSA: 112.78000
- LogP: 4.61530
- Dampfdruck: Not available
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P280;P305+P351+P338
- Sicherheitshinweise: 24/25
- Lagerzustand:2-8 °C
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-283483A-100 mg |
2'-Deoxy-5'-O-DMT-N6-methyladenosine, |
98056-69-0 | 100MG |
¥2,256.00 | 2023-07-11 | ||
TRC | B489900-500mg |
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyladenosine |
98056-69-0 | 500mg |
$ 1918.00 | 2023-04-18 | ||
Alichem | A019118339-5g |
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol |
98056-69-0 | 95% | 5g |
$400.00 | 2023-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-283483-50 mg |
2'-Deoxy-5'-O-DMT-N6-methyladenosine, |
98056-69-0 | 50mg |
¥1,279.00 | 2023-07-11 | ||
BAI LING WEI Technology Co., Ltd. | 151007-250MG |
2'-Deoxy-5'-O-dimethoxytrityl-N |
98056-69-0 | 98% | 250MG |
¥ 4235 | 2022-04-26 | |
MedChemExpress | HY-138604-50mg |
5'-O-DMT-N6-Me-2'-dA |
98056-69-0 | 98.00% | 50mg |
¥765 | 2024-04-16 | |
Ambeed | A551623-100mg |
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol |
98056-69-0 | 98% | 100mg |
$275.0 | 2024-04-16 | |
MedChemExpress | HY-138604-25mg |
5'-O-DMT-N6-Me-2'-dA |
98056-69-0 | 98.00% | 25mg |
¥450 | 2024-04-16 | |
Aaron | AR00H6OO-100mg |
(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol |
98056-69-0 | 98% | 100mg |
$208.00 | 2025-01-24 | |
Aaron | AR00H6OO-25mg |
(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol |
98056-69-0 | 98% | 25mg |
$64.00 | 2025-01-24 |
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1R:C5H5N, 6 h, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1S:C5H5N
1.2R:Et3N, R:4-DMAP, S:C5H5N
1.2R:Et3N, R:4-DMAP, S:C5H5N
Referenz
- Novel Antagonists Acting at the P2Y1 Purinergic Receptor: Synthesis and Conformational Analysis Using Potentiometric and Nuclear Magnetic Resonance Titration TechniquesJournal of Medicinal Chemistry, 2002, 45(4), 962-972,
Synthetic Routes 3
Reaktionsbedingungen
1.1R:MeI
2.1R:NaOH
3.1S:C5H5N
2.1R:NaOH
3.1S:C5H5N
Referenz
- Chemical synthesis of oligonucleotides containing N6-methyladenine residues in the GATC siteHelvetica Chimica Acta, 1986, 69(5), 1034-40,
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine Raw materials
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine Preparation Products
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine Verwandte Literatur
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
98056-69-0 (5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine) Verwandte Produkte
- 1903881-12-8(1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1-methyl-1H-imidazol-4-yl)sulfonyl-1,4-diazepane)
- 933730-49-5(2-(1,2,3,4-Tetrahydroquinolin-3-yl)ethan-1-amine)
- 25032-23-9(8-(prop-2-ynyl)-8-azaspiro4.5decane-7,9-dione)
- 736934-60-4(Glycine, N-[(2-phenylethenyl)sulfonyl]-, 2-oxo-2-[[(propylamino)carbonyl]amino]ethyl ester)
- 2576471-39-9(Fmoc-NH-SS-OH)
- 2172490-17-2(2-{(tert-butoxy)carbonylamino}-3-ethoxy-2-methyl-3-oxopropanoic acid)
- 1355173-93-1(1-(5-Methyl-6-morpholin-4-yl-pyridin-3-yl)-ethanol)
- 951914-27-5(2-(4-bromo-3-methoxyphenoxy)ethan-1-amine)
- 2229157-90-6(4-(but-3-yn-1-yl)-1-methoxy-2-methylbenzene)
- 1058230-50-4(N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(2,4-dichlorophenoxy)acetamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:98056-69-0)5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine

Reinheit:99%
Menge:100mg
Preis ($):248.0